molecular formula C9H12N2O2 B8610393 Methyl 3-amino-5-(aminomethyl)benzoate

Methyl 3-amino-5-(aminomethyl)benzoate

Cat. No.: B8610393
M. Wt: 180.20 g/mol
InChI Key: QFQRXZGRUWNIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-(aminomethyl)benzoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-amino-5-(aminomethyl)benzoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5,10-11H2,1H3

InChI Key

QFQRXZGRUWNIKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Methyl 3-Azidomethyl-5-nitrobenzoate (15.50 g, 65.7 mmol) and benzene sulfonic acid (22.14 g, 140 mmol) in warm methanol (320 ml) was placed in a Parr shaker bottle and purged with nitrogen for 15 minutes. Palladium on carbon catalyst (10% Pd/C, 4.0 g) was added and the shaker bottle was further purged with 7 pressurization-evacuation cycles, repressurized, and allowed to shake 18 hours, during which time the required amount of hydrogen was consumed. The catalyst was removed by filtration through a bed of Celite and the filtrate was concentrated under reduced pressure yielding a tan oil. Trituration with refluxing EtOAc (2×150 ml) followed by cooling 12 hours at -5° C. gave a tan solid which was collected by filtration, washed with EtOAc (2×50 ml) and dried under vacuum (25.82 g, 80%). 1H NMR (CD3OD): 8.25-8.23 (m, 1H), 8.07-8.06 (m, 1H), 7.86-7.80 (m, 5H), 7.49-7.42 (m, 6H), 4.29 (s, 2H), 3.97 (s, 3H).
Name
Methyl 3-Azidomethyl-5-nitrobenzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
22.14 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Four

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